Einecs 260-803-9

Description

Significance of Diisobutylene Isomers and Isooctane (B107328) in Scientific Inquiry

The importance of diisobutylene and isooctane in scientific research is multifaceted. Isooctane (2,2,4-trimethylpentane) is globally recognized for its role as a primary reference fuel, defining the 100-point on the octane (B31449) rating scale. metoree.comdickinson.edu This standard is essential for calibrating fuel quality and testing engine performance. dickinson.edumetrowelding.com Its stable chemical structure and predictable combustion behavior make it an ideal model compound for fundamental studies in combustion kinetics and engine development. imarcgroup.comtaylorandfrancis.com

Diisobutylene (DIB), typically a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453), is also a subject of significant research interest. osti.govresearchgate.net It is a crucial building block in the chemical industry for producing antioxidants, adhesives, and lubricants. marketresearchintellect.com Furthermore, DIB is studied as a representative of the alkene class of compounds found in commercial fuels and is used in the formulation of surrogate fuels for engine combustion simulations. osti.govosti.govresearchgate.net The conversion of diisobutylene to isooctane through hydrogenation is a widely researched and industrially significant process, representing a key pathway for upgrading lower-value C4 streams into high-performance fuel components. google.comneste.com

Historical Context of Isooctane in Research Methodologies

The historical significance of isooctane is rooted in the effort to solve the problem of "engine knock" or pre-ignition in early 20th-century automobiles. dickinson.edu Engine knock limited the power and efficiency of internal combustion engines. dickinson.edu Researchers discovered that the tendency of a fuel to cause knocking was related to its chemical structure.

In the 1920s, extensive research identified that straight-chain alkanes like n-heptane knocked severely, while highly branched alkanes were much more resistant. dickinson.eduacs.org Isooctane was found to have exceptionally high anti-knock properties. dickinson.edu This led to the establishment of the octane rating scale, with n-heptane assigned a value of 0 and isooctane a value of 100. metoree.comacs.org A fuel's octane number is determined by matching its knocking characteristics to a specific blend of n-heptane and isooctane. taylorandfrancis.com This methodology became a worldwide standard, fundamentally shaping fuel formulation and engine design for decades. acs.org The ability to produce high-octane fuels, with isooctane as a key component, was critical for the development of high-compression, more powerful engines, particularly in aviation. taylorandfrancis.com

Evolution of Research Trajectories for Isooctane and Diisobutylene

Research trajectories for isooctane and diisobutylene have evolved from foundational fuel characterization to sophisticated process optimization and environmental considerations.

Key Research and Production Parameters

| Parameter | Focus Area | Description |

|---|---|---|

| Production Method | Dimerization & Alkylation | Early research focused on acid-catalyzed dimerization of isobutylene (B52900) to form diisobutylene, followed by hydrogenation to produce isooctane. metoree.com Alkylation of isobutane (B21531) with isobutylene is another major industrial route. marketresearch.commetoree.com |

| Catalyst Development | Heterogeneous Catalysis | Modern research emphasizes developing more efficient, selective, and stable solid catalysts, such as ion-exchange resins and zeolites, to replace corrosive liquid acids like sulfuric acid. researchgate.netneste.comacademie-sciences.fr Nickel-based catalysts are also studied for their high activity and selectivity. researchgate.netchula.ac.th |

| Process Intensification | Catalytic Distillation | A significant trend is the use of catalytic distillation, which combines reaction and separation into a single unit. researchgate.net This approach offers energy savings and reduced greenhouse gas emissions compared to conventional multi-step processes. researchgate.net |

| Feedstock Flexibility | Diverse C4 Sources | Research aims to utilize a wide variety of C4 feedstocks, including those from refinery fluid catalytic crackers (FCC) and bio-derived alcohols, enhancing the sustainability and economics of isooctane production. osti.govneste.com |

| Combustion Modeling | Kinetic Mechanisms | Contemporary research involves developing detailed chemical kinetic models to simulate the complex combustion behavior of isooctane and diisobutylene under various engine conditions, particularly at lower temperatures relevant to modern engines. osti.govfrontiersin.orgresearchgate.net |

Initially, the focus was on establishing production methods, such as the dimerization of isobutene to isooctene (a diisobutylene isomer) and subsequent hydrogenation. metoree.comgoogle.com Over time, research has shifted towards optimizing these processes. Significant effort has been dedicated to developing advanced catalysts, such as zeolites and solid phosphoric acids, to improve conversion rates, selectivity towards desired isomers, and catalyst stability. academie-sciences.frchula.ac.th

More recently, process intensification has become a major research thrust. Technologies like catalytic distillation, which integrate the dimerization reaction and separation steps, are being explored to reduce energy consumption and capital costs. researchgate.net Furthermore, as environmental regulations tighten, research is increasingly focused on creating cleaner production routes and understanding the detailed combustion chemistry of these molecules to minimize emissions. imarcgroup.comresearchgate.net The use of diisobutylene and isooctane as components in complex surrogate fuel models for computational fluid dynamics simulations of engine combustion represents the current frontier of this research. osti.govasme.org

Properties

CAS No. |

60303-08-4 |

|---|---|

Molecular Formula |

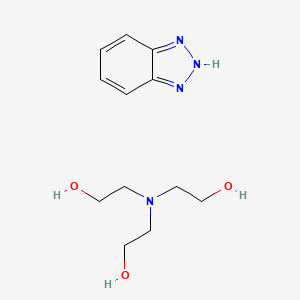

C12H20N4O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

2H-benzotriazole;2-[bis(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C6H5N3.C6H15NO3/c1-2-4-6-5(3-1)7-9-8-6;8-4-1-7(2-5-9)3-6-10/h1-4H,(H,7,8,9);8-10H,1-6H2 |

InChI Key |

YOQINPWXHSJWDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNN=C2C=C1.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Studies

Isobutylene (B52900) Oligomerization and Dimerization Processes

Diisobutylene is produced through the acid-catalyzed dimerization of isobutylene. wikipedia.org This process is a specific form of oligomerization, where two isobutylene molecules combine. The reaction is highly exothermic and typically results in a mixture of two primary isomers: 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453). acs.org Controlling the reaction conditions and catalytic system is crucial to maximize the yield of these C8 olefins and minimize the formation of higher oligomers such as trimers (C12) and tetramers (C16). acs.orgmdpi.com The process is a cornerstone of indirect alkylation, an alternative route to producing high-octane gasoline components. acs.org

Solid Phosphoric Acid (SPA) catalysts are widely used for olefin oligomerization. researchgate.net These catalysts typically consist of phosphoric acid supported on a siliceous carrier, such as diatomaceous earth. google.com The activity of an SPA catalyst is linked to the composition of the phosphoric acid on its surface, with a higher proportion of orthophosphoric acid often correlating with better performance in dimerization reactions. google.com The preparation of these catalysts is critical; for instance, carrying out the preparation at temperatures below 100°C can yield a catalyst with a high orthophosphoric acid content, leading to high activity and dimer selectivity. google.com

The term "supported liquid-phase catalyst" has also been used to describe SPA, highlighting that the acidity is due to a liquid or glassy solution of phosphoric acid oligomers supported on silicon phosphate (B84403) phases. researchgate.netacs.org The hydration level of the catalyst is a key operational parameter; controlling the water content in the olefin feed (e.g., 10 to 1000 ppm) is essential for maintaining catalyst activity and longevity. researchgate.netgoogle.com Liquid phosphoric acid has also been studied for olefin polymerization, providing foundational knowledge for the development of solid-supported versions. acs.org

The functionality of acid catalysts in isobutylene dimerization is centered on their acidic sites. The reaction proceeds via a mechanism that requires an acidic medium to initiate the formation of a carbocation. mdpi.com Studies have shown that Brønsted acid sites are crucial for this process. acs.orgmdpi.com For SPA catalysts, NMR studies have confirmed the presence of Brønsted acidity, attributed to phosphoric and pyrophosphoric acid, with no detectable Lewis acid sites. acs.org

The strength and nature of these acid sites directly impact catalytic performance. High Brønsted acidity generally leads to high isobutylene conversion. mdpi.com However, very strong acidity can also promote side reactions and lead to faster catalyst deactivation through the formation of carbonaceous deposits. mdpi.com Therefore, optimizing the balance between acid site density, strength, and the structural characteristics of the catalyst is essential for achieving high selectivity towards C8 dimers with sustained catalyst stability. mdpi.com Other catalytic systems, such as sulfonic acid-type ion-exchange resins (e.g., Amberlyst-15), also function through their strong Brønsted acidity provided by sulfonic acid groups. google.comacs.org

The dimerization of isobutylene is an acid-catalyzed reaction that proceeds through a well-established carbocation mechanism. wikipedia.orgacs.org The process is initiated by the protonation of an isobutylene molecule by a proton (H+) from the acid catalyst, forming a stable tertiary carbocation (tert-butyl cation). acs.org

The reaction mechanism unfolds as follows:

Protonation: An isobutylene molecule reacts with a catalytic proton to form a tert-butyl carbocation, (CH₃)₃C⁺. wikipedia.org

Electrophilic Attack: This highly reactive carbocation then acts as an electrophile, attacking the double bond of a second isobutylene molecule. This forms an unstable C8 carbocation complex. acs.org

Deprotonation: The C8 intermediate stabilizes by losing a proton, which regenerates the acid catalyst and forms a diisobutylene isomer. acs.org

This sequence of events is a classic example of electrophilic addition. The entire process is highly exothermic, necessitating effective heat removal to prevent runaway reactions and the formation of undesired higher oligomers. acs.org

The deprotonation of the C8 carbocation intermediate can occur from different adjacent carbon atoms, leading to the formation of two primary isomers: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. acs.org The distribution of these products is a matter of regioselectivity.

Interestingly, the reaction often favors the formation of the less substituted, terminal alkene (2,4,4-trimethyl-1-pentene), which is considered the "non-Zaitsev" product. wikipedia.orgacs.org This outcome can be counterintuitive, as the more substituted "Zaitsev" product (2,4,4-trimethyl-2-pentene) is typically more thermodynamically stable. The predominance of the kinetic, non-Zaitsev product can be explained by examining the transition state of the deprotonation step. wikipedia.org Molecular modeling and spectroscopic analysis are used to rationalize this unique regioselectivity, providing insights into the reaction's mechanistic pathway. acs.orged.gov In some cases, an excess of the α-alkene (2,4,4-trimethyl-1-pentene) has been observed even at thermodynamic equilibrium, a result attributed to steric tension from the bulky substituents in the more stable isomer. researchgate.net

The table below summarizes the typical product distribution under certain catalytic conditions.

| Catalyst System | Isobutylene Conversion (%) | C8 Selectivity (%) | C8= Yield (%) | Reaction Temperature (°C) |

| 6% Co/BETA-loaded molecular sieve | > 74 | ~ 70 | 51.69 | 60 |

| Solid Phosphoric Acid (Catalyst A) | 88.5 (initial) | 89.2 (initial) | 78.9 (initial) | 80 |

Data sourced from multiple studies for illustrative purposes. google.commdpi.com

Catalytic Systems for Diisobutylene Synthesis

Isooctane (B107328) Synthesis via Hydrogenation of Diisobutylene

The primary industrial application of diisobutylene is as an intermediate in the production of isooctane (2,2,4-trimethylpentane), a high-octane gasoline additive used to increase the knock resistance of fuel. wikipedia.orgresearchgate.net This conversion is achieved through the hydrogenation of the diisobutylene isomer mixture. researchgate.netskysonginnovations.com

This two-step route, involving dimerization followed by hydrogenation, is known as indirect alkylation. acs.orgresearchgate.net The hydrogenation step is a well-established process where the C=C double bond in the diisobutylene molecules is saturated with hydrogen. acs.org The reaction is typically carried out in the liquid phase in trickle-bed reactors under moderate temperature (25-200 °C) and pressure (1-100 atm) conditions. google.comneste.com

Novel Synthetic Routes and Green Chemistry Approaches

Beyond optimizing existing processes, researchers are exploring entirely new and greener pathways for producing isooctane from isooctenes and their precursors. These methods often draw inspiration from nature and adhere to the principles of green chemistry. nih.gov

A novel method inspired by natural geologic processes, termed "geomimicry," has been developed for isooctane production. asu.edu This approach utilizes common feedstock molecules and employs only water, heat, and inexpensive, earth-abundant metals such as iron and nickel as catalysts. asu.edu This process circumvents the need for the expensive platinum or palladium catalysts used in some conventional methods. asu.edu

The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, inexpensive, and environmentally benign. researchgate.net In the geomimicry-inspired process, hot, circumneutral water acts as the sole solvent for the dimerization of isobutene, eliminating the need for added acid or base catalysts. skysonginnovations.com When heated under pressure, water's dielectric constant decreases, allowing it to behave more like an organic solvent and dissolve organic reactants. biotage.com At the end of the reaction, as the water cools, the catalysis ceases, and the insoluble isooctane product can be easily separated, allowing the water to be recycled. asu.edu

Traditional isooctane production via alkylation relies on large quantities of concentrated sulfuric acid or hydrofluoric acid as catalysts. skysonginnovations.com This process generates substantial amounts of toxic and corrosive acid waste, which is costly and environmentally challenging to remediate. asu.edu The development of green chemistry approaches directly addresses this issue. The geomimicry method, by using only water, heat, and metal catalysts, completely eliminates the use of these harsh acids and the associated waste streams. asu.edu Another strategy for dealing with existing waste is a low-temperature carbonization process that can convert the hazardous acid-soluble oils in waste sulfuric acid into useful polymeric carbon materials, providing a more sustainable treatment option. researchgate.netscilit.com

Oxidation Reactions of Diisobutylene Isomers

Understanding the oxidation and combustion chemistry of diisobutylene (DIB) isomers is crucial, particularly for their application in fuels. Detailed experimental and kinetic modeling studies have been conducted to elucidate the complex reaction pathways that occur during their oxidation. researchgate.netosti.gov

Research using rapid compression machines and jet-stirred reactors has provided extensive data on the ignition delay times and the evolution of chemical species during the oxidation of DIB isomers over a range of temperatures and pressures. researchgate.netosti.gov These studies show that the two primary isomers exhibit different combustion behaviors. A detailed kinetic model has been developed that includes a comprehensive low-temperature chemistry submodel to accurately predict these behaviors. osti.gov

Reaction path analysis reveals the most important reaction pathways and the most sensitive reactions that control the autoignition of DIB isomers under engine-like conditions. researchgate.net For instance, at 700 K and 25 bar, the oxidation of 2,4,4-trimethyl-1-pentene involves a complex network of reactions that dictate its ignition properties. researchgate.net This fundamental understanding is essential for optimizing the performance of fuels containing these components and for developing more accurate combustion models. osti.gov

| Experimental Facility | Parameter Measured | Pressure Range | Temperature Range | Equivalence Ratios (Φ) |

|---|---|---|---|---|

| Rapid Compression Machine | Ignition Delay Times | 15 - 30 bar | 650 - 900 K | 0.5, 1.0, 2.0 |

| Jet-Stirred Reactor | Species Identification | Atmospheric | 725 - 1150 K | 1.0, 3.0 |

| High-Pressure Shock Tube | Ignition Delay Times | 15 - 30 bar | 900 - 1400 K | 0.5, 1.0, 2.0 |

Based on a thorough review of scientific literature, there is no available research data concerning the ozonolysis kinetics or liquid-phase oxidation with molecular oxygen for the compound identified by EINECS number 260-803-9, which is 2,2',2''-Nitrilotrisethanol, compound with 1H-benzotriazole. evitachem.comchemicalbook.com

Searches for advanced synthetic methodologies and mechanistic studies, specifically focusing on ozonolysis and liquid-phase oxidation, for this particular compound have yielded no relevant results. These analytical techniques are typically applied to other classes of chemical compounds, and the scientific literature does not indicate that Einecs 260-803-9 is a substrate of interest for such reactions.

It is possible that the EINECS number provided may be incorrect or that the requested studies have not been performed or published for this specific chemical entity. Therefore, the requested article on the ozonolysis and liquid-phase oxidation of this compound cannot be generated.

Combustion Science and Engine Performance Studies

Role of Isooctane (B107328) and Diisobutylene as Model Reference Fuels

In the realm of combustion science, particularly for engine studies, surrogate fuels are essential for emulating the behavior of complex commercial fuels like gasoline. Isooctane has long been a primary reference fuel, representing the branched alkanes found in gasoline and defining the 100-point of the octane (B31449) rating scale. europa.eueuropa.eu However, to better replicate the combustion properties of real-world gasolines, multi-component surrogates are necessary.

Diisobutylene is a key representative of the olefin class of hydrocarbons present in gasoline. europa.euchemsrc.com Its inclusion in surrogate fuel mixtures, often alongside n-heptane, isooctane, and toluene, allows for a more accurate simulation of gasoline's ignition and combustion characteristics under various engine operating conditions, such as those in Homogeneous Charge Compression Ignition (HCCI) engines. europa.eu The presence of a double bond in diisobutylene's structure significantly influences its combustion chemistry compared to saturated hydrocarbons like isooctane. This makes it an indispensable component for developing and validating detailed chemical kinetic models for gasoline surrogate fuels.

The Co-Optimization of Fuels and Engines (Co-Optima) initiative has identified diisobutylene as a promising fuel blendstock that can be synthesized from biological sources, further highlighting its importance in the development of sustainable and high-performance fuels.

Comprehensive Kinetic Modeling of Diisobutylene Isomers

The development of accurate and comprehensive kinetic models for the combustion of diisobutylene is paramount for predictive simulations of engine performance. Diisobutylene typically exists as a mixture of two primary isomers: 2,4,4-trimethyl-1-pentene (B89804) (α-DIB) and 2,4,4-trimethyl-2-pentene (B94453) (β-DIB). These isomers exhibit different combustion behaviors due to the different location of the carbon-carbon double bond, which necessitates detailed modeling of their individual and combined chemistry.

The low- to intermediate-temperature (approximately 650 K to 1000 K) combustion chemistry of diisobutylene is complex and has been a focus of recent research to improve the fidelity of kinetic models. For the first time, a comprehensive low-temperature chemistry sub-model has been developed, which is crucial for accurately predicting autoignition phenomena in advanced combustion engines.

Ignition delay time measurements for diisobutylene isomers have been performed in rapid compression machines at pressures ranging from 15 to 30 bar and equivalence ratios of 0.5, 1.0, and 2.0 in the temperature range of 650 K to 900 K. Additionally, speciation data from the oxidation of these isomers in jet-stirred reactors and rapid compression machines have provided valuable targets for model validation. The chemistry of alkenes at these temperatures is more intricate than that of alkanes due to the C=C double bond, which allows for the formation of allylic and vinylic radicals in addition to alkyl-like radicals through H-atom abstraction reactions.

At high temperatures (above 1000 K), the combustion of diisobutylene is characterized by different reaction pathways. A significant body of experimental data has been generated to support the development and validation of high-temperature kinetic models. This includes data from pyrolysis studies in microflow reactors, speciation data from plug flow reactors at atmospheric pressure in the temperature range of 725 K to 1150 K, and ignition delay time measurements in high-pressure shock tubes at pressures of 15 and 30 bar and temperatures from 900 K to 1400 K.

Laminar burning velocity measurements of diisobutylene/air flames at atmospheric pressure and initial temperatures between 298 K and 358 K also serve as crucial validation targets for high-temperature models. It has been noted that isobutene kinetics play a significant role in controlling the high-temperature oxidation of diisobutylene.

Reaction path analysis is a critical tool for understanding the detailed chemical transformations that diisobutylene isomers undergo during oxidation. This analysis helps to identify the dominant reaction pathways and the key intermediate species formed.

At high temperatures, unimolecular decomposition reactions become increasingly important. For 2,4,4-trimethyl-1-pentene, the primary unimolecular dissociation reaction yields an iso-butenyl radical and a tert-butyl radical. The differing locations of the double bond in the two main isomers of diisobutylene lead to distinct fragmentation pathways and intermediate species, which in turn affects their combustion characteristics. For example, during laminar flame combustion, 2,4,4-trimethyl-1-pentene primarily forms isobutene as an intermediate, while 2,4,4-trimethyl-2-pentene leads to other intermediates.

Sensitivity analysis is employed to identify the most influential reactions that control key combustion parameters like ignition delay time. By systematically varying the rate constants of individual reactions in a kinetic model and observing the effect on the predicted ignition delay, researchers can pinpoint the critical reaction steps.

For diisobutylene isomers, sensitivity analyses have been conducted for conditions relevant to engine autoignition. These analyses have revealed that reactions involving H-atom abstraction from the fuel by radicals such as OH, as well as the subsequent reactions of the resulting fuel radicals, are highly sensitive. For example, a sensitivity analysis of 2,4,4-trimethyl-2-pentene at 25 bar and 700 K highlighted the key reactions governing its ignition delay. Identifying these sensitive reactions is crucial for refining kinetic models and improving their predictive accuracy.

Experimental Investigations of Combustion Characteristics

A wide array of experimental techniques has been utilized to investigate the combustion characteristics of diisobutylene and its isomers, providing the foundational data for model development and validation.

Ignition delay times, a critical measure of a fuel's autoignition propensity, have been measured extensively in shock tubes and rapid compression machines over a broad range of temperatures, pressures, and equivalence ratios. For example, ignition delay times for diisobutylene have been measured at pressures of 15 and 30 bar for equivalence ratios of 0.5, 1.0, and 2.0 in air, covering temperatures from 650 K to 1400 K.

Laminar burning velocity is another fundamental combustion property that has been experimentally determined for diisobutylene/air mixtures. These experiments are often conducted using the heat flux method at atmospheric pressure and varying initial temperatures. Such measurements provide insight into the fuel's reactivity and flame propagation speed.

Speciation studies, which involve identifying and quantifying the chemical species present during combustion, have been carried out using techniques like gas chromatography (GC), mass spectrometry (MS), and synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS). These studies have been conducted in various reactor types, including jet-stirred reactors, plug flow reactors, and pyrolysis microflow reactors, providing detailed information on the intermediate and product species formed during diisobutylene oxidation under different conditions.

Below are interactive data tables summarizing some of the key experimental findings for diisobutylene combustion.

Ignition Delay Time Measurements for Diisobutylene

| Pressure (bar) | Equivalence Ratio (Φ) | Temperature Range (K) | Experimental Facility |

|---|---|---|---|

| 15 - 30 | 0.5, 1.0, 2.0 | 650 - 900 | Rapid Compression Machine |

| 15, 30 | 0.5, 1.0, 2.0 | 900 - 1400 | High-Pressure Shock Tube |

| 1 - 4 | 0.25, 0.5, 1.0 | 1200 - 1550 | Shock Tube |

| 2 - 10 | 0.5 - 2.0 | 1110 - 1500 | Shock Tube |

Laminar Burning Velocity of Diisobutylene/Air Flames

| Pressure (atm) | Initial Temperature (K) | Equivalence Ratio Range (Φ) | Measurement Method |

|---|---|---|---|

| 1 | 298 - 358 | Not Specified | Heat Flux Method |

| 1 | 298, 318, 338 | 0.6 - 1.3 | Heat Flux Method |

| 1 | 428 | 0.91 - 1.52 | Spherical Chamber |

Table of Compounds Mentioned

| Compound Name |

|---|

| Diisobutylene |

| 2,4,4-trimethyl-1-pentene (α-DIB) |

| 2,4,4-trimethyl-2-pentene (β-DIB) |

| Isooctane |

| n-heptane |

| Toluene |

| Isobutene |

| Iso-butenyl radical |

| tert-butyl radical |

| Carbon monoxide |

| Ethanol |

| Allene |

| 1-propenyl |

| Cyclohexane |

Ignition Delay Time Measurements in Rapid Compression Machines

Ignition delay time (IDT) is a crucial parameter for understanding fuel autoignition. Studies using rapid compression machines (RCMs) have provided valuable data on 2,4,4-trimethyl-1-pentene.

Research by Mittal and Sung investigated the ignition characteristics of binary blends of 2,4,4-trimethyl-1-pentene, toluene, and isooctane in an RCM. asme.org The experiments were conducted at pressures between 15 and 45 bar, temperatures ranging from 740 to 1060 K, and at an equivalence ratio of 0.75. asme.org The findings revealed that at temperatures above 820 K, 2,4,4-trimethyl-1-pentene exhibits higher reactivity (shorter IDT) than both isooctane and toluene. asme.org However, at temperatures below 820 K, its reactivity lies between that of isooctane and toluene. asme.org

Further studies on diisobutylene isomers in RCMs were performed at pressures from 15 to 30 bar and equivalence ratios of 0.5, 1.0, and 2.0 in the temperature range of 650–900 K. researchgate.net These experiments, along with shock tube data, have been used to develop and validate detailed chemical kinetic models for diisobutylene combustion. researchgate.netepa.ie For instance, shock tube experiments on 2,4,4-trimethyl-1-pentene were conducted at pressures of 1 and 4 atm and temperatures between 1200 and 1550 K, for equivalence ratios from 0.25 to 1.0. epa.ieacs.org

A study observed a synergistic effect on low-temperature autoignition when blending cyclopentane (B165970) and diisobutylene, with ignition delay time measurements conducted between 700–880 K and up to 25 bar in an RCM. researchgate.net

Table 1: Ignition Delay Time (IDT) Measurement Conditions for 2,4,4-trimethyl-1-pentene

| Experimental Setup | Pressure (bar) | Temperature (K) | Equivalence Ratios (φ) | Reference |

|---|---|---|---|---|

| Rapid Compression Machine | 15 - 45 | 740 - 1060 | 0.75 | asme.org |

| Rapid Compression Machine | 15 - 30 | 650 - 900 | 0.5, 1.0, 2.0 | researchgate.net |

| Shock Tube | 1, 4 | 1200 - 1550 | 0.25, 0.5, 1.0 | epa.ieacs.org |

| Shock Tube | ~10 | 1186 - 1414 | 1.0 | asme.orgaiaa.org |

Species Identification during Oxidation in Jet-Stirred Reactors

Jet-stirred reactors (JSRs) are used to study the oxidation chemistry of fuels at low to intermediate temperatures. The oxidation of 2,4,4-trimethyl-1-pentene has been investigated using JSRs coupled with advanced analytical techniques.

One study explored the low-temperature oxidation of 2,4,4-trimethyl-1-pentene, both pure and in a mixture with dimethyl ether (DME), in a JSR at near-atmospheric pressure. researchgate.net The oxidation species were identified using synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS), gas chromatography (GC), and gas chromatography-mass spectrometry (GC/MS). researchgate.net The results indicated that the oxidation of pure 2,4,4-trimethyl-1-pentene shows negligible reactivity at low temperatures. researchgate.net

Another investigation into the oxidation of diisobutylene isomers used a JSR in conjunction with tunable vacuum ultraviolet (VUV) light from the Advanced Light Source (ALS) and time-of-flight mass spectrometry to probe the intermediates formed during combustion. nih.gov This research is crucial for understanding the distinct reaction pathways of different isomers, which is necessary for the optimal implementation of these biofuels. nih.gov Kinetic analyses have identified four primary pathways for the consumption of 2,4,4-trimethyl-1-pentene at low temperatures, initiated by H addition, OH addition, and H abstraction on allylic and alkyl carbon sites. researchgate.net

Autoignition Behavior in Engine-Like Conditions

The autoignition behavior of 2,4,4-trimethyl-1-pentene under conditions relevant to internal combustion engines has been a key area of research. These studies often utilize single-cylinder engines and RCMs to simulate the high-pressure, high-temperature environment of an engine.

The combustion of pure 2,4,4-trimethyl-1-pentene was studied in a Labeco single-cylinder engine to determine the effect of equivalence ratio on exhaust composition. tandfonline.com This provides insight into the combustion process under real-world-like conditions. Further research has analyzed exhaust gas components from spark-ignited engines using 2,4,4-trimethyl-1-pentene as a model fuel to better understand the composition of residual gases that can affect auto-ignition timing in subsequent cycles. jst.go.jp

Comparative studies have shown that the autoignition temperature of 2,4,4-trimethyl-1-pentene (α-DIB) differs dramatically from its isomer, 2,4,4-trimethyl-2-pentene (β-DIB), at constant pressure and equivalence ratio. nih.gov This difference is attributed to the location of the double bond, which enables different fragmentation pathways. nih.gov

Analysis of Exhaust Composition and Emissions

The composition of exhaust gases from the combustion of 2,4,4-trimethyl-1-pentene is a critical factor in assessing its environmental impact and suitability as a fuel.

Hydrocarbon Product Formation under Varying Equivalence Ratios

A detailed study using a single-cylinder engine with pure 2,4,4-trimethyl-1-pentene as fuel systematically analyzed the hydrocarbon products in the exhaust at various equivalence ratios. tandfonline.com The findings showed two distinct trends for hydrocarbon products:

Decreasing concentration with increasing equivalence ratio: This group includes methane, ethylene, acetylene, and unburned diisobutylene. tandfonline.com

Maximum concentration near an equivalence ratio of 1.0: This group includes propylene, propadiene, isobutylene (B52900), ethane, and 2-methyl-1-butene. tandfonline.com

The high concentrations of ethylene, acetylene, and propadiene at equivalence ratios below 1.0 suggest that pyrolytic processes are dominant under these conditions. tandfonline.com

Table 2: Trends in Hydrocarbon Product Formation from 2,4,4-trimethyl-1-pentene Combustion

| Trend with Increasing Equivalence Ratio | Hydrocarbon Products | Reference |

|---|---|---|

| Decrease | Methane, Ethylene, Acetylene, Diisobutylene | tandfonline.com |

Comparative Studies of Diisobutylene and Isooctane Exhaust

Comparisons between the exhaust from 2,4,4-trimethyl-1-pentene and its saturated analog, isooctane, reveal significant differences. tandfonline.comsae.org

At fuel-lean conditions (equivalence ratio < 1.0), the concentration of unreacted diisobutylene in the exhaust is substantially lower than that of unreacted isooctane under similar operating conditions. sae.org Specifically, at an equivalence ratio of 0.75, the amount of unreacted diisobutylene is about 12 times smaller than unreacted isooctane. sae.org

However, under fuel-rich conditions (equivalence ratio > 1.0), the combustion of diisobutylene produces fewer olefinic materials in the exhaust compared to isooctane. tandfonline.comsae.org The combustion of diisobutylene also results in the formation of two specific olefins not typically seen in isooctane exhaust: 2,4-dimethyl-1,3-pentadiene (B89641) and 3,5,5-trimethyl-2-hexene. tandfonline.com

Photochemical Reactivity of Combustion Products

The photochemical reactivity of exhaust hydrocarbons is a measure of their potential to form photochemical smog. tandfonline.com Despite being an olefinic fuel, which is generally associated with higher photochemical reactivity, the exhaust from 2,4,4-trimethyl-1-pentene exhibits some surprising characteristics. tandfonline.com

Fuel Formulation Research and Performance Enhancement

Isooctane (Einecs 260-803-9) is a branched-chain hydrocarbon that serves as a cornerstone in fuel formulation and combustion science. imarcgroup.comacs.org Its primary role is as a standard reference for the octane rating of fuels, with a designated value of 100. acs.org This high octane rating signifies its excellent resistance to engine knocking, a phenomenon of premature fuel-air mixture ignition that can cause engine damage. imarcgroup.comstreetsurvival.info Consequently, isooctane is a critical component in producing high-performance, efficient, and cleaner-burning gasoline blends. imarcgroup.commarketresearchintellect.com Research continues to leverage isooctane as a model compound to understand combustion mechanisms and to develop advanced fuel formulations that meet the demands of modern engines and stringent environmental regulations. imarcgroup.com

Impact of Additives on Fuel Performance (e.g., Ammonia (B1221849) with Isooctane)

The addition of various compounds to isooctane is a key area of research aimed at enhancing specific fuel properties and engine performance characteristics. Ammonia, a carbon-free fuel, has been studied as a potential additive to isooctane to reduce carbon-based emissions. mdpi.comresearchgate.net

Research into blending ammonia with isooctane has yielded several key findings:

Knock Resistance: The addition of ammonia to isooctane has been shown to decrease knocking intensity in engines. mdpi.com Investigations in a rapid compression engine demonstrated that as the mole fraction of ammonia in an isooctane blend increases, the tendency for knocking is reduced. mdpi.com This is attributed to ammonia's high octane number, which is around 130. mdpi.com

Laminar Burning Velocity: The blending of ammonia with isooctane affects the flame's propagation speed. Studies have experimentally determined the adiabatic laminar burning velocities for isooctane-ammonia blends. ulb.ac.beacs.org The addition of ammonia reduces the laminar burning velocity of isooctane. acs.org This reduction is a result of combined thermal, kinetic, and transport effects. acs.org For instance, at a 25% ammonia blend, the peak laminar burning velocity of isooctane is 39.3 cm/s, which decreases to 36 cm/s at a 50% ammonia blend. acs.org

Engine Performance: While adding ammonia can offer benefits like reduced knocking, it also impacts engine power output. Due to ammonia's slower flame speed compared to gasoline, it can lead to a lower peak pressure during combustion. iea-amf.org However, in a spark-ignition (SI) engine using direct ammonia injection alongside gasoline, the total power output was significantly increased compared to using neat gasoline. sciltp.commdpi.com One study found that with advanced injection timing, an engine's power increased from a baseline of 0.6 kW with gasoline to 2.7 kW with an ammonia-gasoline blend. mdpi.com Conversely, other studies have shown that engines running on ammonia alone perform poorly compared to gasoline, with significantly lower power and thermal efficiency. sci-hub.se

Interactive Table: Effect of Ammonia Additive on Isooctane Fuel Properties

| Property | Observation with Ammonia Addition | Research Finding |

| Knocking Intensity | Decreases | The intensity of knocking diminishes as the mole fraction of ammonia in the blend is increased from 0% to 80%. mdpi.com |

| Laminar Burning Velocity | Decreases | The peak burning velocity of isooctane drops from 39.3 cm/s with 25% ammonia to 36 cm/s with 50% ammonia. acs.org |

| Engine Power | Variable | Direct injection of ammonia in an SI engine increased power output from 0.6 kW to 2.7 kW. mdpi.com However, engines running purely on ammonia showed significantly reduced power compared to gasoline. sci-hub.se |

Strategies for Enhancing Fuel Efficiency

Enhancing fuel efficiency is a primary goal in engine technology and fuel formulation, driven by both economic and environmental pressures. Isooctane is central to several strategies aimed at achieving this objective.

Key strategies include:

High-Octane Blending: A direct method to improve fuel efficiency is by using high-octane blending components, with isooctane being a prime example. patsnap.com High-octane fuels prevent knocking, which allows engines, particularly downsized, turbocharged models, to operate at higher compression ratios and with more aggressive ignition timing, leading to improved thermal efficiency and power output from a smaller displacement. imarcgroup.com

Optimizing Hydrocarbon Composition: The performance of gasoline is heavily influenced by the balance of its hydrocarbon components (paraffins, olefins, naphthenes, and aromatics). patsnap.com Increasing the proportion of high-performance branched paraffins like isooctane while carefully managing other components can lead to cleaner combustion and better fuel economy. patsnap.commarketresearchfuture.com

Enabling Modern Engine Technology: The trend towards smaller, more powerful, and more fuel-efficient engines relies on the availability of high-quality fuels. imarcgroup.com Isooctane's properties enable these engines to perform optimally, preventing the knock that they are otherwise susceptible to, thereby delivering on their promise of enhanced power and fuel economy. imarcgroup.com

Isooctane in Sustainable Energy Solutions

As the world transitions towards cleaner energy, isooctane is finding a significant role in the development of sustainable fuels and energy carrier systems.

Sustainable Aviation Fuel (SAF): Isooctane is a key component in the production of sustainable aviation fuel. gevo.combccresearch.com One of the approved pathways for creating SAF is the alcohol-to-jet (ATJ) process, which can convert isobutanol into a mixture of hydrocarbons, including isooctane and renewable jet fuel. gevo.com Companies like Gevo, Inc. are producing renewable isooctane as part of their SAF production, highlighting its role as a marketable, low-carbon fuel that helps reduce the carbon footprint of air travel. gevo.combccresearch.combiobased-diesel.com The resulting SAF can be blended with conventional jet fuel and used in existing aircraft and infrastructure, offering an immediate pathway to reducing greenhouse gas emissions in the aviation sector. gevo.comgtweed.com

Hydrogen Carrier: Isooctane is being investigated as a potential medium for hydrogen production. researchgate.netresearchgate.net Research has explored the gasification of isooctane in supercritical water to produce hydrogen gas. researchgate.net This process, which can be performed without a catalyst, reforms the hydrocarbon into hydrogen, carbon dioxide, and methane. researchgate.net Studies on steam reforming of isooctane over various catalysts also aim to efficiently produce hydrogen, which is considered a clean energy carrier. researchgate.net This positions isooctane as a model compound for developing technologies to extract hydrogen from liquid hydrocarbon fuels. researchgate.net

Bio-based Isooctane: The development of bio-based isooctane derived from renewable resources represents a significant trend. marketresearchintellect.com This innovation aims to reduce the dependency on fossil fuels and minimize the environmental impact of gasoline production, aligning with global efforts to combat climate change. marketresearchintellect.com

Environmental Chemistry and Bioremediation Research

Atmospheric Chemistry of Diisobutylene Isomers

Diisobutylene, a component of gasoline, consists primarily of two isomers: 2,4,4-trimethyl-1-pentene (B89804) (α-diisobutylene) and 2,4,4-trimethyl-2-pentene (B94453) (β-diisobutylene). rsc.org Once released into the atmosphere, these volatile organic compounds (VOCs) participate in complex photochemical reactions.

Participation in Ozone Formation

The atmospheric oxidation of VOCs like diisobutylene isomers is a key driver in the formation of tropospheric ozone (O₃), a major component of smog. harvard.eduenv.go.jp In the presence of sunlight and nitrogen oxides (NOx), these isomers undergo photo-oxidation, leading to the production of peroxy radicals (RO₂). copernicus.org These radicals then react with nitric oxide (NO) to form nitrogen dioxide (NO₂), which is subsequently photolyzed to produce atomic oxygen (O). This atomic oxygen then combines with molecular oxygen (O₂) to form ozone. env.go.jp

Formation of Other Atmospheric Pollutants

The combustion of diisobutylene can lead to the formation of various other atmospheric pollutants. Exhaust from engines burning diisobutylene contains unburned fuel and a range of hydrocarbon byproducts. tandfonline.com These include smaller olefins and alkanes such as methane, ethylene, propylene, and isobutylene (B52900). tandfonline.com

Microbial Degradation Pathways of Isooctane (B107328)

Isooctane (2,2,4-trimethylpentane), a highly branched alkane and a major component of gasoline, is known for its recalcitrance to biodegradation due to its quaternary carbon atom. nih.govethz.ch However, research has identified microorganisms capable of breaking down this persistent compound.

Identification of Microorganisms Capable of Isooctane Metabolism (e.g., Mycobacterium austroafricanum)

A key breakthrough in the bioremediation of isooctane was the isolation and characterization of Mycobacterium austroafricanum IFP 2173. nih.gov This bacterial strain was selected from a gasoline-contaminated aquifer and is the first characterized isolate capable of using isooctane as its sole source of carbon and energy. nih.govnih.gov M. austroafricanum IFP 2173 exhibits a remarkable metabolic versatility, degrading a wide range of hydrocarbons, including n-alkanes, other multi-methyl-substituted isoalkanes, and some aromatic hydrocarbons. nih.govasm.orgifremer.fr The ability of this bacterium to attack the highly stable structure of isooctane highlights its potential for use in bioremediation strategies for gasoline-polluted environments. nih.govnih.gov

Elucidation of Intermediate Metabolites in Degradation Pathways

Studies on the metabolism of isooctane by Mycobacterium austroafricanum IFP 2173 have identified several key intermediate metabolites. The degradation process begins with the oxidation of the isooctane molecule at the isopropyl end. nih.gov This initial step leads to the formation of 2,4,4-trimethylpentanoic acid. nih.gov

Subsequent steps involve the catabolism of the tert-butyl group, resulting in the transient accumulation of dimethylpropanoic acid (pivalic acid). nih.gov Further proposed intermediates include 2,4,4-trimethyl-3-oxopentanoyl-CoA, formed via beta-oxidation, which is then cleaved to yield pivalyl-CoA. ethz.ch The pathway is thought to continue with the formation of isobutyrate and methylmalonate. ethz.ch The identification of these metabolites provides a plausible degradation pathway for this recalcitrant hydrocarbon. nih.govethz.ch

Table 1: Key Intermediate Metabolites in Isooctane Degradation by M. austroafricanum IFP 2173

| Intermediate Metabolite | Precursor | Role in Pathway |

| 2,4,4-trimethylpentanoic acid | Isooctane | Initial oxidation product. nih.gov |

| Dimethylpropanoic acid (Pivalic acid) | 2,4,4-trimethylpentanoic acid | Product of tert-butyl moiety catabolism. nih.gov |

| 2,4,4-trimethyl-3-oxopentanoyl-CoA | 2,4,4-trimethylpentanoate | Intermediate in beta-oxidation. ethz.ch |

| Pivalyl-CoA | 2,4,4-trimethyl-3-oxopentanoyl-CoA | Cleavage product. ethz.ch |

| Isobutyrate | Pivalate | Proposed downstream metabolite. ethz.ch |

| Methylmalonate | Isobutyrate | Proposed downstream metabolite. ethz.ch |

Mechanisms of Aliphatic Hydrocarbon Biodegradation

The biodegradation of aliphatic hydrocarbons, including branched alkanes like isooctane, is a complex enzymatic process. In aerobic bacteria, the initial attack on an alkane is typically catalyzed by an oxygenase enzyme. emerald.commdpi.com For isooctane degradation by M. austroafricanum, evidence suggests the involvement of a non-heme alkane monooxygenase, encoded by an alkB gene, despite the induction of a cytochrome P450 system. nih.gov

The general aerobic pathway for n-alkanes often starts with the terminal oxidation of a methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. researchgate.netmdpi.com This fatty acid can then enter the β-oxidation cycle to produce acetyl-CoA for the Krebs cycle. researchgate.net Sub-terminal oxidation is another mechanism where a secondary alcohol is formed and subsequently oxidized. mdpi.com

For branched alkanes, the degradation can be more complex and may be blocked at certain steps. nih.gov The ability of microorganisms like M. austroafricanum to overcome these blocks through specific enzymatic machinery is crucial for the bioremediation of gasoline components. nih.govdiving-rov-specialists.com Anaerobic degradation of aliphatic hydrocarbons is also possible and involves different enzymatic strategies, such as the addition of fumarate. emerald.com

Advanced Analytical and Spectroscopic Characterization in Research

Application of Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry, making it ideal for dissecting the complex mixtures of butene oligomers. aquigenbio.com

In the analysis of butene oligomerization products, GC-MS is employed to determine the distribution of oligomers by their carbon number. The oligomerization of butene typically yields a product mixture with a Schultz-Flory distribution, primarily consisting of C8, C12, and C16 oligomers, with smaller quantities of higher oligomers such as C20 and C24. google.com A GC-MS total ion chromatogram can effectively visualize this distribution. google.com

The reaction's regioselectivity and the use of achiral catalysts often lead to the formation of several diastereoisomeric structures, which have different physical properties like boiling points. These diastereoisomers can be distinctly observed as separate peaks in the GC-MS chromatogram, providing a deeper understanding of the reaction mechanism. google.com For instance, the hydrogenation of a butene trimer (a C12 olefin) can generate a second chiral center, resulting in two major peaks in the chromatogram corresponding to the different diastereoisomers. google.com Two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers even greater resolving power for separating and identifying the various olefin, paraffin, aromatic, and cycloalkane products formed during butene conversion. researchgate.net

Table 1: Typical Product Distribution of 1-Butene (B85601) Oligomerization as Analyzed by GC-MS

| Carbon Number | Oligomer | Typical Weight % |

|---|---|---|

| C8 | Dimer | ~25% |

| C12 | Trimer | Major Component |

| C16 | Tetramer | Major Component |

| C20 | Pentamer | Minor Component |

| C24 | Hexamer | Minor Component |

This table is illustrative and based on typical distributions found in research. google.com Actual distributions can vary with reaction conditions.

The purity of hydrocarbon feedstocks and products is critical for many industrial applications, as impurities can negatively affect catalyst performance and product quality. GC-MS is a highly sensitive method for identifying and quantifying trace-level impurities in high-purity hydrocarbons, including butene oligomers. medistri.swiss It can detect a wide range of potential impurities, such as residual monomers, solvents, and other organic compounds that may be present from the manufacturing process. aquigenbio.com

In the context of butene oligomerization, GC-MS analysis can verify the complete consumption of the 1-butene reactant. google.com Furthermore, it can identify byproducts of the reaction, such as different isomers or products from cracking and cyclization reactions. researchgate.net The mass spectrum of each separated component provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries for positive identification of the impurities. medistri.swiss

Spectroscopic Techniques in Hydrocarbon Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a sample. For butene oligomers, infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are particularly powerful for structural elucidation and isomer differentiation.

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. In the analysis of butene oligomers, FT-IR is used to confirm the chemical structure of the products. sun.ac.za For example, the oligomerization of 1-butene to form products with vinylidene end groups can be monitored by observing the characteristic C=C stretching vibrations in the IR spectrum. sun.ac.zataylorandfrancis.com

IR spectroscopy is also instrumental in monitoring subsequent reactions of the oligomers, such as hydrogenation. The disappearance of the C=C double bond vibration at approximately 1642 cm⁻¹ provides a clear indication of the conversion of the unsaturated oligomers to their saturated alkane counterparts. taylorandfrancis.com The technique can also be used to study the transformation of butenes on catalyst surfaces, revealing the formation of oligomers and their subsequent reactions. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for detailed structural analysis of organic molecules, enabling the differentiation of subtle structural variations like isomerism. oxinst.com Both ¹H and ¹³C NMR are used to characterize butene oligomers, providing detailed information about the connectivity of atoms and the types of chemical environments present. sun.ac.za

NMR is particularly effective for distinguishing between different isomers formed during oligomerization. The ¹H NMR spectrum of a butene oligomer mixture can show distinct signals for protons in different environments, such as those adjacent to a double bond or at a branch point. google.com For example, oligomers with terminal vinylidene groups show characteristic signals in the ¹H NMR spectrum that can be used to confirm their structure. mdpi.com Similarly, ¹³C NMR spectroscopy can differentiate between isomers based on the chemical shifts of the carbon atoms, which are highly sensitive to their local electronic environment. mdpi.com Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further aiding in the unambiguous assignment of complex isomeric structures. researchgate.net

Table 2: Illustrative ¹H NMR Chemical Shifts for Butene Oligomer Structural Features

| Structural Feature | Typical ¹H Chemical Shift (ppm) |

|---|---|

| Vinylidene Protons (C=CH₂) | 4.7 - 4.9 |

| Internal Olefinic Protons (-CH=CH-) | 5.0 - 5.5 |

| Methyl Protons (-CH₃) | 0.8 - 1.0 |

| Methylene Protons (-CH₂-) | 1.1 - 1.6 |

This table provides general chemical shift ranges. Specific values depend on the exact molecular structure.

Synchrotron photoionization mass spectrometry is a sophisticated analytical technique that uses tunable, high-energy photons to ionize molecules with minimal fragmentation. This "soft" ionization is particularly useful for identifying and quantifying reactive intermediates and isomers in complex chemical environments, such as combustion and oxidation processes. researchgate.net

In the context of hydrocarbon research, this technique has been applied to study the low-temperature oxidation of butane, the precursor to butene. These studies allow for the time-resolved detection of primary products and the identification of isomeric species through their unique photoionization spectra. nih.gov For example, in the oxidation of n-butane, synchrotron photoionization mass spectrometry can distinguish between butene product isomers (1-butene, cis-2-butene, and trans-2-butene) and various oxygenated products. nih.gov This level of detail is crucial for developing and validating kinetic models of hydrocarbon oxidation. While direct studies on butene oligomers are less common, the principles have been applied to the oxidation of related unsaturated molecules, providing insights into the formation of key intermediates. nih.govosti.gov

Methodological Advancements in Purity Assessment for Reference Materials

The establishment of a high-purity reference material for any chemical compound is fundamental for ensuring the accuracy, reliability, and comparability of analytical results across different laboratories and studies. For Einecs 260-803-9, a dibenzothiazepine derivative, the development of robust reference materials is driven by its increasing relevance in forensic, clinical, and research settings. The purity assessment of such standards requires a multi-technique, orthogonal approach that goes beyond simple chromatographic peak area percentage, aiming for a comprehensive mass balance characterization. Methodological advancements have focused on combining high-resolution separation with highly specific detection and primary ratio measurement techniques to identify and quantify the principal component as well as any organic, inorganic, and volatile impurities.

A cornerstone of modern purity assessment is High-Performance Liquid Chromatography (HPLC), typically coupled with a Diode-Array Detector (DAD) or Ultraviolet (UV) detector. This method serves as the primary tool for separating this compound from structurally related impurities, such as synthesis precursors, byproducts, and degradation products. The advancement lies not just in the optimization of column chemistry and mobile phases for superior resolution, but in the rigorous validation of the method for quantitative purposes. This includes establishing linearity, specificity, and the limit of detection (LOD) and quantification (LOQ) for known potential impurities.

The table below illustrates a typical data set from an optimized HPLC-UV analysis for a candidate reference material of this compound, demonstrating its separation from common process-related impurities.

| Component Identity | Retention Time (min) | Peak Area (%) | Status |

|---|---|---|---|

| Impurity A (Synthesis Precursor) | 4.81 | 0.04 | Process-Related Impurity |

| This compound | 8.52 | 99.89 | Principal Component |

| Impurity B (Degradation Product) | 11.25 | 0.06 | Degradant |

| Unknown Impurity C | 13.40 | 0.01 | Unidentified |

While HPLC-UV provides quantitative data on chromatographic purity, it relies on the assumption that all impurities have a similar response factor to the main peak, which is often inaccurate. Furthermore, it cannot definitively identify unknown peaks. To overcome this, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), often using Time-of-Flight (TOF) or Orbitrap mass analyzers, has become indispensable. LC-HRMS provides highly accurate mass measurements (typically <5 ppm error), enabling the confident determination of elemental formulas for impurities detected in the HPLC run. This is a critical advancement for characterizing unknown peaks and confirming the identity of the principal component.

| Component | Elemental Formula | Theoretical Mass (m/z) [M+H]⁺ | Measured Mass (m/z) [M+H]⁺ | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | C₂₁H₂₆ClN₂O₄S⁺ | 437.1300 | 437.1292 | -1.83 |

| Impurity B | C₂₁H₂₄ClN₂O₅S⁺ | 451.1092 | 451.1085 | -1.55 |

The most significant methodological advancement in the purity assignment of reference materials is the widespread adoption of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary ratio method, qNMR determines the purity of a substance by comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity and weight, without requiring a reference standard of the analyte itself. This provides a direct measure of mass fraction purity that is independent of chromatographic performance or detector response factors. The selection of a suitable solvent (e.g., Dimethyl sulfoxide-d₆) and an internal standard that has signals in a clear region of the spectrum (e.g., Maleic Acid) is crucial for accuracy.

| Parameter | Value / Description |

|---|---|

| Spectrometer | 500 MHz NMR |

| Internal Standard (IS) | Maleic Acid (Certified Purity: 99.95%) |

| Solvent | Dimethyl sulfoxide-d₆ (DMSO-d₆) |

| Analyte Signal (Integral) | Aromatic protons (δ 7.0-7.8 ppm), NH = 6 |

| IS Signal (Integral) | Vinyl protons (δ 6.25 ppm), NH = 2 |

| Relaxation Delay (D1) | 30 s (to ensure full relaxation) |

| Calculated Purity (Mass Fraction) | 99.82% |

Finally, a complete characterization requires the quantification of non-chromatographable and volatile impurities. Thermogravimetric Analysis (TGA) is used to determine the content of non-volatile inorganic residues (ash) and total volatile content. Karl Fischer Titration (KFT) provides a specific and highly accurate measurement of water content. Gas Chromatography with Headspace sampling (GC-HS) is employed to quantify residual solvents remaining from the synthesis and purification processes.

The final assigned purity of the reference material is calculated using a mass balance approach, where the sum of all quantified impurities is subtracted from 100%. This comprehensive strategy, combining orthogonal analytical techniques, represents the state-of-the-art in certifying reference materials for compounds like this compound.

| Analysis / Impurity Class | Method | Result (mass %) |

|---|---|---|

| Purity (Organic) | qNMR | 99.82 |

| Water Content | Karl Fischer Titration (KFT) | 0.11 |

| Residual Solvents | GC-HS | 0.04 |

| Non-Volatile Residue (Ash) | Thermogravimetric Analysis (TGA) | <0.01 |

| Final Assigned Purity (100% - Impurities) | Mass Balance Calculation | 99.67 |

Materials Science and Biophysical Applications

Polymerization and Copolymerization Studies of Diisobutylene

The polymerization of diisobutylene, particularly its copolymerization with other monomers, has led to the creation of amphiphilic polymers with unique properties. These polymers are at the forefront of membrane protein research, offering significant advantages over traditional methods.

The most prominent copolymer of diisobutylene in this field is the Diisobutylene-Maleic Acid (DIBMA) copolymer. This is an alternating copolymer synthesized from diisobutylene and maleic acid, typically in a 1:1 ratio. osti.govaston.ac.uksemanticscholar.org The synthesis process allows for the creation of polymers with varying molecular weights. For instance, techniques such as RAFT-mediated polymerization have been used to synthesize DIBMA with molar masses ranging from 1.2 to 12 kDa, allowing for detailed studies on how polymer chain length affects performance. researchgate.netresearchgate.net

Commercially available DIBMA is sometimes purified from industrial preparations like Sokalan CP9 through methods such as dialysis to remove impurities. aston.ac.uk Furthermore, the DIBMA backbone can be chemically modified to create derivatives with enhanced properties. A notable example is Glyco-DIBMA, synthesized by glycosylating the parent polymer, which improves its efficiency in forming nanodiscs under physiological conditions. rsc.org Another variant is Sulfo-DIBMA, an electroneutral version designed to minimize non-specific electrostatic interactions during biophysical assays. researchgate.net

For years, styrene-maleic acid (SMA) copolymers were the standard for detergent-free solubilization of membrane proteins. aston.ac.ukpeerj.comspringernature.com However, DIBMA has emerged as a powerful alternative, overcoming several of SMA's limitations. aston.ac.uk

The primary advantage of DIBMA is its aliphatic nature; it lacks the aromatic styrene (B11656) group found in SMA. rsc.org This structural difference results in significantly lower absorbance in the far-UV range of the light spectrum, which is critical for protein characterization techniques like circular dichroism spectroscopy. aston.ac.uksemanticscholar.orgbiorxiv.org Another major benefit of DIBMA is its superior stability in the presence of divalent cations such as Mg²⁺ and Ca²⁺, which are essential for the function of many membrane proteins but can cause SMA to precipitate. osti.govaston.ac.uksemanticscholar.org DIBMA also functions effectively across a broader pH range compared to SMA. osti.govsemanticscholar.org While DIBMA is a valuable alternative, some studies have noted that it may exhibit lower protein extraction yields for certain membrane proteins compared to traditional SMA copolymers. aston.ac.uknih.gov

The properties of diisobutylene-based copolymers can be precisely tuned to meet the demands of specific research applications. This tailorability makes them a versatile platform for membrane protein studies. rsc.orgacs.org

Key parameters that can be adjusted include:

Molecular Weight : Research has demonstrated that the molar mass of the DIBMA polymer directly influences its efficiency. Polymers with molar masses between 3 and 7 kDa were found to have the highest rate of lipid nanodisc formation and protein extraction efficiency comparable to SMA. researchgate.net

Chemical Modification : Attaching different functional groups to the polymer backbone can alter its behavior. For example, glycosylated Glyco-DIBMA yields smaller and more uniform nanodiscs. rsc.org Electroneutral polymers like Sulfo-DIBMA are engineered to prevent unwanted ionic interactions in sensitive binding assays. biorxiv.orguni-duesseldorf.de

Copolymer-to-Lipid Ratio : The size of the nanodiscs formed by DIBMA can be controlled by adjusting the weight ratio of the polymer to the lipid during preparation. mdpi.com This allows for the creation of nanodiscs optimized for membrane proteins of different sizes, from single proteins to large complexes. mdpi.commemtein.com

The following table summarizes how modifications to DIBMA can be used to tailor its properties.

| Parameter | Modification | Effect on Properties | Application Benefit |

| Molecular Weight | Synthesizing DIBMA at different chain lengths (e.g., 3-7 kDa vs. >12 kDa). researchgate.net | Optimal chain lengths lead to higher rates of nanodisc formation and protein extraction. researchgate.net | Maximizes yield and efficiency for structural and functional studies. |

| Chemical Structure | Glycosylation (Glyco-DIBMA) or addition of sulfobetaine (B10348) groups (Sulfo-DIBMA). rsc.orgresearchgate.net | Increased efficiency at physiological pH rsc.org; reduction of non-specific charge interactions. researchgate.net | Enables studies under more native-like conditions and improves accuracy of binding assays. |

| Cation Tolerance | Use of modified DIBMAs (e.g., DIBMA-Glycerol). cube-biotech.com | Increased tolerance to divalent cations like Ca²⁺ compared to standard DIBMA and SMA. cube-biotech.com | Allows for the study of proteins whose function depends on high concentrations of divalent cations. |

| UV-Absorbance | Inherent property of the diisobutylene monomer. aston.ac.ukbiorxiv.org | Lacks aromatic groups, resulting in low absorbance at 280 nm. cube-biotech.com | Prevents interference with protein quantification and allows for far-UV spectroscopy. |

Applications in Membrane Protein Solubilization and Structural Biology

The unique properties of DIBMA have made it a cornerstone of modern structural biology, enabling the study of membrane proteins in environments that closely mimic their native state.

DIBMA provides a detergent-free method for extracting integral membrane proteins directly from cellular membranes. springernature.combiorxiv.org This is a significant advantage, as traditional detergents can strip away essential lipids and denature the protein, leading to a loss of function. biorxiv.orgresearchgate.net

A landmark application of DIBMA is the solubilization of the β2-adrenoceptor (β2AR), a prototypical G protein-coupled receptor (GPCR) that is a crucial drug target. biorxiv.orgnottingham.ac.uk Studies have shown that DIBMA can isolate the β2AR while preserving its native function. biorxiv.orgresearchgate.net When encapsulated in DIBMA lipid particles (DIBMALPs), the β2AR not only retains its ability to bind ligands but also exhibits enhanced thermal stability compared to the same receptor solubilized by the common detergent n-Dodecyl-β-D-Maltopyranoside (DDM). biorxiv.org This preservation of function and stability is critical for accurate biophysical studies. biorxiv.org

The table below presents research findings on ligand binding affinity for the β2AR in different membrane environments.

| Environment | Ligand | Binding Affinity (pKd) | Reference |

| Native Cell Membrane | F-propranolol | 7.50 ± 0.05 | biorxiv.org |

| DDM (Detergent) | F-propranolol | 7.10 ± 0.08 | biorxiv.org |

| DIBMA Lipid Particle | F-propranolol | 7.00 ± 0.13 | biorxiv.org |

Data shows comparable ligand binding affinity, demonstrating functional preservation in DIBMA.

When DIBMA is introduced to cell membranes or lipid vesicles, it spontaneously inserts into the lipid bilayer and self-assembles, excising a small patch of the membrane to form a "nanodisc". rsc.orgmdpi.com These DIBMA lipid particles (DIBMALPs) consist of a lipid bilayer core encircled by a belt of the DIBMA polymer, effectively creating a soluble, native-like membrane environment. osti.govresearchgate.netspringernature.com

This nanodisc platform is compatible with a wide array of advanced biophysical techniques that are difficult to perform on proteins in whole membranes or detergent micelles. researchgate.netmdpi.com The small, homogenous, and soluble nature of DIBMALPs makes them ideal for:

Cryo-Electron Microscopy (Cryo-EM) for high-resolution structure determination. mdpi.com

Small-Angle X-ray and Neutron Scattering (SAXS/SANS) to study the size, shape, and organization of proteins and lipids in solution. osti.govsemanticscholar.orgmemtein.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy to probe protein dynamics and interactions. researchgate.net

The ability to vary the size of the DIBMALPs by adjusting the polymer-to-lipid ratio is particularly advantageous, as it allows for the accommodation of membrane proteins and protein complexes of various sizes. mdpi.commemtein.com

| DIBMA:DMPC Weight Ratio | Resulting Particle Characteristics | Reference |

| 1:2 | Larger DIBMALPs formed successfully. | mdpi.com |

| 1:1 | Stable DIBMALPs of intermediate size. | mdpi.com |

| 2:1 | Smaller DIBMALPs; size decreases as polymer ratio increases. | mdpi.com |

Table demonstrates the tunability of nanodisc size based on the DIBMA to 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) lipid ratio.

Enhanced Thermal Stability of Proteins in Polymer Environmentseuropa.eu

The stability of proteins, particularly against thermal denaturation, is a critical factor in numerous biotechnological and pharmaceutical applications. Polymer environments are known to influence protein stability, and the addition of specific surfactants can further augment this effect. While direct studies combining Einecs 260-803-9 with polymer matrices are not extensively detailed in the available literature, the principles governing their individual effects provide a strong basis for understanding their potential synergistic action.

Hydrophilic and biocompatible polymers can enhance the thermal stability of proteins. mdpi.com For example, studies involving optically active poly(vitamin B5 analogous methacrylamide), or poly(B5AMA), have shown a notable protein-stabilizing effect at elevated temperatures. mdpi.com The mechanism is often attributed to the polymer's hydration capability, which stabilizes the protein's structure through hydrogen bonding and hydrophobic interactions. mdpi.com Research on Bovine Serum Albumin (BSA) demonstrated that the presence of poly(B5AMA) polymers could significantly increase the protein's thermal denaturation midpoint (Tm), as shown in the table below. mdpi.com

Zwitterionic surfactants like this compound are specifically designed to solubilize and stabilize proteins without denaturing them. chemicalbook.com Their unique structure, possessing both a positive and a negative charge on the same molecule, allows them to disrupt lipid-lipid and lipid-protein interactions while being relatively gentle on protein-protein interactions, thus preserving the native conformation and biological activity. researchgate.net A study demonstrated that a lysis buffer containing an equi-mass mixture of 3-(N,N-dimethyl myristyl ammonio) propanesulfonate (this compound) and a nonionic surfactant could preserve the enzymatic activity of glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in cell extracts for up to seven days at room temperature, a significant improvement over traditional reagents like Triton-X100. researchgate.net

Table 1: Effect of Poly(B5AMA) Polymers on the Thermal Denaturation Midpoint (Tm) of Bovine Serum Albumin (BSA)

| Sample | Thermal Denaturation Midpoint (Tm) in °C | Change in Tm from Control (°C) |

|---|---|---|

| BSA (Control) | 66.1 | N/A |

| BSA + Poly(R-(+)-B5AMA) | 79.9 | +13.8 |

| BSA + Poly(S-(−)-B5AMA) | 78.1 | +12.0 |

Data derived from a study on the interactions of optically active polymers with proteins, where the polymer/BSA weight-to-weight ratio was 8. mdpi.com

Extraction Efficiencies of Membrane Proteins from Biological Membranespnas.org

The extraction of integral membrane proteins from their native lipid bilayer is a notoriously challenging yet crucial step for their structural and functional characterization. The detergent used must be strong enough to solubilize the membrane but mild enough to avoid irreversible denaturation of the target protein. This compound has proven to be a highly effective detergent for this purpose. researchgate.netnih.gov Its zwitterionic nature makes it less likely to cause protein denaturation than anionic detergents like Sodium Dodecyl Sulfate (SDS). pnas.org

Research has documented the successful application of this compound in isolating outer membrane proteins (OMPs) from several gram-negative bacteria.

Salmonella enterica: A modified protocol utilized Zwittergent 3-14 to first solubilize membrane proteins, followed by a phase separation step with Triton X-114 to remove contaminating lipopolysaccharides (LPS). scialert.netscialert.net This method was found to be effective for extracting OMPs, yielding a good protein profile with enriched OMPs and low levels of contaminants. scialert.netscialert.net Other studies also report the suitability of Zwittergent 3-14 for isolating Salmonella OMPs for subsequent analysis by two-dimensional electrophoresis (2-DE). researchgate.net

Klebsiella pneumoniae: In studies of this heavily capsulated bacterium, Zwittergent 3-14 was used to successfully isolate OMPs. nih.gov The subsequent 2-DE analysis of the extracted proteins resulted in the identification of 134 distinct protein spots, highlighting the detergent's efficacy in preparing samples for proteomics. nih.gov

Escherichia coli: The secretin protein PulD was purified from E. coli outer membranes using a 5% solution of Zwittergent 3-14 for solubilization. pnas.org The study noted that PulD could not be extracted by nonionic detergents and would precipitate if Zwittergent 3-14 was substituted after initial solubilization, underscoring the specific and favorable interaction between this detergent and the protein complex. pnas.org

The collective findings from these studies confirm that this compound is a premier choice for the solubilization and extraction of membrane proteins from diverse biological sources, enabling advanced downstream analysis.

Table 2: Research Applications of this compound in Membrane Protein Extraction

| Biological Source | Target Protein(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Salmonella enterica | Outer Membrane Proteins (OMPs), Porins | Effectively extracted OMPs with low LPS contamination when used in a modified protocol with Triton X-114. scialert.netscialert.net | scialert.net, scialert.net |

| Klebsiella pneumoniae | Outer Membrane Proteins (OMPs) | Successfully isolated OMPs from heavily capsulated cells, enabling the identification of 134 protein spots via 2-DE. nih.gov | nih.gov |

| Escherichia coli | Secretin PulD-PulS complex | Was essential for the solubilization and purification of the PulD complex, which could not be achieved with nonionic detergents. pnas.org | pnas.org |

| Salmonella O48 | Outer Membrane Proteins (OMPs) | Demonstrated to be a suitable detergent for isolating OMPs for high-resolution separation by 2-DE. researchgate.net | researchgate.net |

Computational Chemistry and Theoretical Modeling

Molecular Modeling of Diisobutylene and Isooctane (B107328) Reactivity in the Context of Nitration

Molecular modeling techniques are instrumental in understanding the reactivity of 2,4,4-trimethylpentene, a primary isomer of diisobutylene, and its saturated analogue, isooctane (2,2,4-trimethylpentane), particularly in the context of their reaction with nitrogen oxides. The reaction between 2,4,4-trimethylpentene and N2O4 is characterized by the addition of nitrogen dioxide (NO2) radicals to the double bond of the pentene molecule. ontosight.ai This process can result in a variety of products, including nitroalkanes and other nitrogen-containing compounds. ontosight.ai

The reactivity of the parent hydrocarbons is a critical starting point. Isooctane is known to be less reactive at low temperatures compared to straight-chain alkanes, a property attributed to its branched structure. researchgate.net Molecular modeling of isooctane's thermal decomposition indicates that the initial steps involve C-C bond cleavage to form smaller hydrocarbon radicals and hydrogen-abstraction reactions. researchgate.net

In the context of nitration, computational studies on isooctane with nitromethane (B149229) (a source of NO2) have been performed to understand the thermodynamics of radical nitration reactions. bibliotekanauki.pl These studies model the interaction at various temperatures, including the auto-ignition temperature of isooctane and nitromethane, to simulate engine-like conditions. bibliotekanauki.pl Such models investigate the favorability of nitration at different carbon positions on the isooctane backbone. bibliotekanauki.pl For 2,4,4-trimethylpentene, molecular modeling would focus on the electrophilic addition of NO2 to the double bond, a pathway not present in isooctane. The steric hindrance caused by the bulky tert-butyl group is a key factor in determining the regioselectivity of this addition. aalto.fi

Quantum Chemical Calculations for Reaction Energetics and Pathways